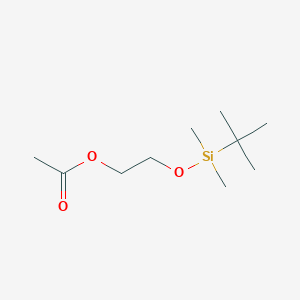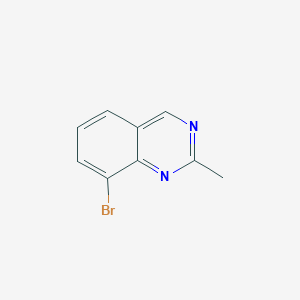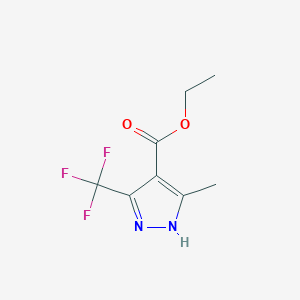![molecular formula C13H17NO2 B11884145 (2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol](/img/structure/B11884145.png)
(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-yl)methanol is a heterocyclic compound that features a spiro linkage between an indoline and a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-yl)methanol typically involves the reaction of indoline derivatives with pyran precursors under specific conditions. One common method involves the use of a catalyst to facilitate the spirocyclization process, resulting in the formation of the spiro linkage between the indoline and pyran rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can modify the indoline or pyran rings.
Substitution: Substitution reactions can introduce different functional groups onto the indoline or pyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized spiro compounds .
Aplicaciones Científicas De Investigación
(2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its bioactive properties.
Industry: It is used in the development of materials with specific properties, such as photochromic materials.
Mecanismo De Acción
The mechanism by which (2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro linkage and functional groups on the compound allow it to interact with specific pathways, potentially leading to biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-2-one
- 6-Bromo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one
Uniqueness
(2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-yl)methanol is unique due to the presence of the hydroxyl group at the 5-position, which can influence its reactivity and interactions compared to other similar compounds .
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
spiro[1,2-dihydroindole-3,4'-oxane]-5-ylmethanol |
InChI |
InChI=1S/C13H17NO2/c15-8-10-1-2-12-11(7-10)13(9-14-12)3-5-16-6-4-13/h1-2,7,14-15H,3-6,8-9H2 |
Clave InChI |
MCXORQSVXQINDM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC12CNC3=C2C=C(C=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(2R)-2-amino-1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylethanone](/img/structure/B11884131.png)
